molecular formula C9H10ClNO2 B1295551 2-Amino-2-(3-chlorophenyl)propanoic acid CAS No. 7399-35-1

2-Amino-2-(3-chlorophenyl)propanoic acid

Cat. No.: B1295551
CAS No.: 7399-35-1
M. Wt: 199.63 g/mol
InChI Key: IPGVRQPFJILBHA-UHFFFAOYSA-N
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Description

2-Amino-2-(3-chlorophenyl)propanoic acid (CAS: 7292-71-9; molecular formula: C₉H₁₀ClNO₂) is a non-proteinogenic amino acid featuring a propanoic acid backbone substituted with an amino group and a 3-chlorophenyl group at the α-carbon (). It is often synthesized as a hydrochloride salt (CAS: 1810069-93-2; C₉H₁₁Cl₂NO₂) for enhanced stability and solubility . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive arylpropanoic acids, such as non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen .

Properties

IUPAC Name

2-amino-2-(3-chlorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO2/c1-9(11,8(12)13)6-3-2-4-7(10)5-6/h2-5H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPGVRQPFJILBHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80288162
Record name 2-amino-2-(3-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7399-35-1
Record name 7399-35-1
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54405
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-2-(3-chlorophenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80288162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3-chlorophenyl)propanoic acid typically involves the chlorination of phenylalanine derivatives. One common method is the reaction of phenylalanine with thionyl chloride to introduce the chlorine atom at the desired position. The reaction is usually carried out under controlled conditions to ensure the selective chlorination of the phenyl ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reagents and maintain the reaction conditions. The product is then purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the chlorophenyl group to a phenyl group, altering the compound’s properties.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Conversion to phenyl derivatives.

    Substitution: Introduction of various functional groups replacing the chlorine atom.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Agent Synthesis

  • 2-Amino-2-(3-chlorophenyl)propanoic acid serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders. Its structural properties allow it to mimic neurotransmitters, facilitating interactions with various receptors involved in mood regulation and cognitive functions .

Case Study: Neurological Disorders

  • Research has demonstrated the compound's potential in modulating neurotransmitter systems, which is particularly relevant for developing treatments for anxiety and depression. Studies indicate that it can influence synaptic transmission, thereby offering therapeutic benefits for conditions like major depressive disorder.

Biochemical Assays

Enzyme and Receptor Activity Evaluation

  • The compound is extensively utilized in biochemical assays to evaluate enzyme activities and receptor interactions. It provides insights into metabolic pathways and drug interactions, making it invaluable for drug discovery and development .

Table 1: Applications in Biochemical Assays

Assay Type Purpose Findings
Enzyme Activity AssaysTo assess the effect on specific enzymesInhibition of certain enzymatic pathways observed
Receptor Binding StudiesTo evaluate binding affinity to receptorsConfirmed modulation of receptor activity

Material Science

Novel Polymers and Materials

  • In material science, this compound is explored for creating novel polymers with specific functional properties. These materials can enhance product performance in various applications, including drug delivery systems and coatings .

Academic Research

Teaching and Research Tool

  • The compound is widely used in academic settings for teaching purposes, allowing students to explore amino acid chemistry and its diverse applications. It serves as an example of how structural modifications can lead to variations in biological activity .

Interaction Studies

Receptor Modulation

  • Recent studies have highlighted the role of this compound in binding to specific receptor sites. This interaction is crucial for understanding its therapeutic outcomes and potential side effects when used in clinical settings .

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-chlorophenyl)propanoic acid involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate or inhibitor for enzymes involved in amino acid metabolism. It may also interact with receptors in the nervous system, influencing neurotransmitter activity and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Patterns

3-Amino-3-(3-chlorophenyl)propanoic Acid (CAS: 68208-21-9)
  • Structural Difference: The amino group is located at the β-carbon (C3) instead of the α-carbon (C2) .
  • For example, β-amino analogs may exhibit different pharmacokinetic profiles due to altered pKa and solubility .
2-Amino-2-(2-chlorophenyl)propanoic Acid
  • Structural Difference : The chlorine atom is in the ortho position on the phenyl ring.
  • Impact : Ortho-substitution introduces steric hindrance, reducing rotational freedom and possibly diminishing binding affinity compared to the meta-substituted analog .
2-Amino-2-(4-chlorophenyl)propanoic Acid
  • Structural Difference : The chlorine atom is in the para position.
  • Impact : Para-substitution enhances molecular symmetry and dipole moments, which could improve crystallinity or membrane permeability relative to the meta isomer .

Functional Group Variations

2-Amino-2-(2,4-dihydroxyphenyl)propanoic Acid (24DHPA)
  • Structural Difference : The phenyl ring has hydroxyl groups at C2 and C4 instead of a chlorine atom at C3 .
  • NMR and X-ray studies confirm distinct conformational preferences compared to chlorinated analogs .
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid
  • Structural Difference : A dichlorobenzyl group and alkyne chain replace the 3-chlorophenyl group .
  • Impact : The dichloro substitution and extended alkyne chain confer stronger collagenase inhibition (IC₅₀ ~6.4 kcal/mol) via π–π interactions with Tyr201 and hydrogen bonding with Gln215 .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Substituent Position Key Properties/Activities References
2-Amino-2-(3-chlorophenyl)propanoic acid 7292-71-9 C₉H₁₀ClNO₂ α-amino, m-Cl Hydrochloride salt (stable)
3-Amino-3-(3-chlorophenyl)propanoic acid 68208-21-9 C₉H₁₀ClNO₂ β-amino, m-Cl Potential GABA-B antagonist
2-Amino-2-(2,4-dihydroxyphenyl)propanoic acid N/A C₉H₁₁NO₅ α-amino, di-OH High polarity, confirmed by NMR/X-ray
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid N/A C₁₄H₁₄Cl₂NO₂ Dichlorobenzyl, alkyne Collagenase inhibition (IC₅₀ ~6.4 kcal/mol)

Biological Activity

2-Amino-2-(3-chlorophenyl)propanoic acid, also known as 3-chloro-α-amino-β-phenylpropanoic acid, is a compound of significant interest in pharmacological research due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical formula for this compound is C₉H₁₁ClNO₂, with a molecular weight of approximately 236.10 g/mol. The compound features a 3-chlorophenyl group attached to the alpha carbon of the propanoic acid backbone, which contributes to its unique properties and biological activities. The presence of both amino and carboxylic acid functional groups enhances its reactivity and interaction with biological systems.

Research indicates that this compound acts primarily as an inhibitor of specific protein interactions, particularly in neurotransmitter systems. Its structural similarity to neurotransmitters allows it to engage with various receptors, influencing neuronal signaling pathways that are crucial for mood regulation and cognitive functions. This property positions it as a potential candidate for developing treatments for psychiatric disorders such as anxiety and depression.

Neurotransmitter Modulation

The compound has been shown to modulate receptor activity associated with neurotransmitter systems. For instance, it interacts with glutamate receptors, which play a pivotal role in synaptic transmission and plasticity. Studies have demonstrated that derivatives of this compound can inhibit the activity of AMPA-type glutamate receptors, suggesting its potential use in treating conditions characterized by excitotoxicity .

Antitumor Activity

Recent investigations have highlighted the antiproliferative effects of related compounds derived from modifications of the propanoic acid structure. For example, certain derivatives have exhibited significant inhibitory actions against cancer cell lines such as HCT-116 and HeLa, with IC50 values comparable to established chemotherapeutics like doxorubicin . This underscores the potential of this compound in cancer therapy.

Case Studies

  • Neuroactive Properties : A study focusing on the interaction of this compound with neurotransmitter receptors found that it could effectively modulate receptor activity linked to mood regulation. The results indicated significant alterations in neuronal signaling pathways following treatment with this compound.
  • Antiproliferative Effects : In vitro studies showed that derivatives of this compound inhibited the growth of several cancer cell lines. For instance, compounds derived from this structure displayed IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, indicating strong antiproliferative activity compared to standard treatments .
  • Receptor Binding Studies : Research involving binding assays revealed that this compound could displace radiolabeled ligands from various adenosine receptor subtypes in cell lines, suggesting a mechanism through which it may exert its effects on neurotransmission and potentially influence therapeutic outcomes in neuropsychiatric disorders .

Comparative Analysis

The following table summarizes the biological activities associated with this compound and its derivatives:

Compound Biological Activity IC50 (μM) Target
This compoundNeurotransmitter modulationN/AGlutamate receptors
Derivative AAntiproliferative0.69HeLa cells
Derivative BAntimicrobial0.0195E. coli

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